molecular formula C13H21N5S B8308518 N-Butyl-4-(pyrazin-2-YL)piperazine-1-carbothioamide CAS No. 89007-54-5

N-Butyl-4-(pyrazin-2-YL)piperazine-1-carbothioamide

Cat. No. B8308518
M. Wt: 279.41 g/mol
InChI Key: QNWSYBIQCYIDIG-UHFFFAOYSA-N
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Patent
US04450272

Procedure details

To a solution of 4.92 g. of 1-(2-pyrazinyl)piperazine in 80 ml. of anhydrous ether is added a solution of 3.45 g. of n-butyl isothiocyanate in 50 ml. of anhydrous ether, dropwise during 5 minutes. The mixture is stirred for 30 minutes and the resulting solid is collected and dissolved in 50 ml. of ethanol. Cooling and the addition of 2 ml. of water gives 4.96 g. of the desired product as white crystals, m.p. 97.5°-98.5° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][N:4]=[CH:3][C:2]=1[N:7]1[CH2:12][CH2:11][NH:10][CH2:9][CH2:8]1.[CH2:13]([N:17]=[C:18]=[S:19])[CH2:14][CH2:15][CH3:16]>CCOCC>[CH2:13]([NH:17][C:18]([N:10]1[CH2:9][CH2:8][N:7]([C:2]2[CH:3]=[N:4][CH:5]=[CH:6][N:1]=2)[CH2:12][CH2:11]1)=[S:19])[CH2:14][CH2:15][CH3:16]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(C=NC=C1)N1CCNCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)N=C=S
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting solid is collected
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 50 ml
TEMPERATURE
Type
TEMPERATURE
Details
Cooling
ADDITION
Type
ADDITION
Details
the addition of 2 ml
CUSTOM
Type
CUSTOM
Details
of water gives 4.96 g

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(CCC)NC(=S)N1CCN(CC1)C1=NC=CN=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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